(E)-2-Phenylpropenyl acetate
Description
(E)-2-Phenylpropenyl acetate (systematic name: (E)-3-acetoxy-1-phenylpropene) is an organic compound characterized by a propenyl chain (CH₂=CH–CH₂) in the (E)-configuration, esterified with an acetate group and attached to a phenyl ring. This compound is of interest in organic synthesis, fragrance formulation, and materials science due to its conjugated system and reactivity.
Properties
CAS No. |
37973-51-6 |
|---|---|
Molecular Formula |
C11H12O2 |
Molecular Weight |
176.21 g/mol |
IUPAC Name |
[(E)-2-phenylprop-1-enyl] acetate |
InChI |
InChI=1S/C11H12O2/c1-9(8-13-10(2)12)11-6-4-3-5-7-11/h3-8H,1-2H3/b9-8+ |
InChI Key |
CLCGEEANBAUENX-UHFFFAOYSA-N |
SMILES |
CC(=COC(=O)C)C1=CC=CC=C1 |
Canonical SMILES |
CC(=COC(=O)C)C1=CC=CC=C1 |
Other CAS No. |
37973-52-7 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following compounds share functional or structural similarities with (E)-2-Phenylpropenyl acetate, enabling comparative analysis:
Table 1: Structural and Physical Properties
Key Comparisons
The acetate ester may undergo hydrolysis or transesterification. Allyl phenoxyacetate : The allyl group and phenoxy moiety make it suitable for nucleophilic substitutions, while its lower molecular weight (192.21 g/mol) compared to ethyl 2-phenylacetoacetate (206.24 g/mol) may improve volatility in fragrance applications. Ethyl 2-cyano-2-phenylacetate : The cyano group introduces polarity, enhancing solubility in polar solvents. This contrasts with the hydrophobic phenylpropenyl acetate, which likely favors nonpolar environments.
Synthetic Applications: Ethyl 2-phenylacetoacetate is a precursor in β-ketoester chemistry (e.g., Knorr pyrrole synthesis), whereas (E)-2-Phenylpropenyl acetate’s conjugated system could facilitate Diels-Alder reactions or polymerization. Allyl phenoxyacetate is used in flavor industries, suggesting that (E)-2-Phenylpropenyl acetate might also serve as a fragrance component due to its aromatic and ester functionalities.
Thermodynamic and Spectroscopic Data: Allyl phenoxyacetate’s density (1.102 g/mL) provides a benchmark for estimating similar properties in (E)-2-Phenylpropenyl acetate. The absence of conjugated systems in Ethyl 2-cyano-2-phenylacetate may result in distinct UV-Vis absorption profiles compared to the phenylpropenyl analog.
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